molecular formula C15H18ClN3O2S B1679867 Pumosetrag hydrochloride CAS No. 194093-42-0

Pumosetrag hydrochloride

Cat. No.: B1679867
CAS No.: 194093-42-0
M. Wt: 339.8 g/mol
InChI Key: XGVADZZDFADEOO-YDALLXLXSA-N
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Preparation Methods

The synthesis of MKC-733 involves several steps. The starting material is typically a thieno[3,2-b]pyridine derivative, which undergoes a series of chemical reactions to form the final product. The key steps include:

Industrial production methods for MKC-733 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

MKC-733 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: MKC-733 can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MKC-733 has several scientific research applications, including:

Mechanism of Action

MKC-733 exerts its effects by acting as a partial agonist of the 5-hydroxytryptamine 3 receptor. This receptor is involved in the regulation of gastrointestinal motility and function, as well as in the modulation of neurotransmitter release in the central nervous system. By binding to this receptor, MKC-733 can modulate its activity and produce therapeutic effects .

Comparison with Similar Compounds

MKC-733 is similar to other 5-hydroxytryptamine 3 receptor agonists, such as ondansetron and granisetron. MKC-733 is unique in that it acts as a partial agonist, whereas ondansetron and granisetron are full antagonists. This partial agonist activity allows MKC-733 to modulate receptor activity in a more nuanced manner, potentially leading to different therapeutic effects .

Similar compounds include:

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S.ClH/c19-13-10(7-16-11-3-6-21-14(11)13)15(20)17-12-8-18-4-1-9(12)2-5-18;/h3,6-7,9,12H,1-2,4-5,8H2,(H,16,19)(H,17,20);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVADZZDFADEOO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CNC4=C(C3=O)SC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173026
Record name Pumosetrag hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194093-42-0
Record name Pumosetrag hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194093420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pumosetrag hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PUMOSETRAG HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVW44TKU66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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